2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H28FN5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the addition of the fluoro-methoxybenzyl group. Common synthetic routes may involve:
Condensation Reactions: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes.
Nucleophilic Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzimidazole core.
Functional Group Addition: The fluoro-methoxybenzyl group can be added using various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium (Pd) catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C27H28FN5O |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-ethyl-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28FN5O/c1-4-20-18(2)21(16-29)26-30-23-7-5-6-8-24(23)33(26)27(20)32-13-11-31(12-14-32)17-19-9-10-25(34-3)22(28)15-19/h5-10,15H,4,11-14,17H2,1-3H3 |
InChI Key |
LKFWWGXQNSOYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F |
Origin of Product |
United States |
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